4,9-dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde
Description
4,9-Dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde is a complex heterocyclic compound featuring a fused imidazo[4,5-g]quinazoline core. This structure incorporates hydroxyl, methyl, oxo, and carbaldehyde functional groups at positions 4,9; 2,3; 8; and 6, respectively. The synthesis of such derivatives often involves multi-component reactions, as demonstrated in the formation of imidazo[4,5-g]quinazolines via Schiff base intermediates, intramolecular hetero-Diels-Alder reactions, and dehydrogenation steps . These methods highlight the compound’s synthetic complexity and the importance of regioselectivity in functionalization.
Properties
Molecular Formula |
C12H10N4O4 |
|---|---|
Molecular Weight |
274.23 g/mol |
IUPAC Name |
4,9-dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde |
InChI |
InChI=1S/C12H10N4O4/c1-4-13-8-9(16(4)2)11(19)7-6(10(8)18)12(20)15-5(3-17)14-7/h3,18-19H,1-2H3,(H,14,15,20) |
InChI Key |
CISWXCARXGLFPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C3=C(C(=C2N1C)O)N=C(NC3=O)C=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are often employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4,9-dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde or hydroxyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions such as pH, temperature, and solvent choice play a critical role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the aldehyde group may produce primary alcohols.
Scientific Research Applications
4,9-dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,9-dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its biological effects.
Comparison with Similar Compounds
Key Observations :
- Methyl vs. Hydroxyl Groups : Compared to the trimethyl analogue , the target compound’s 4,9-dihydroxy groups may improve solubility or hydrogen-bonding interactions.
- Linear vs. Angular Isomers : The linear configuration of imidazo[4,5-g]quinazolines (shared by the target compound) is associated with superior bioactivity over angular isomers, as seen in enzyme inhibition studies .
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